2-Fluoro-3-(trifluoromethyl)benzoyl chloride

Overview

Description

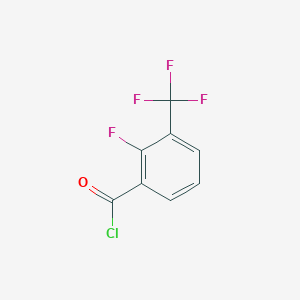

2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O. It is a colorless to yellow liquid that is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . This compound is known for its reactivity and is often employed in organic synthesis due to its unique chemical properties.

Preparation Methods

The preparation of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for approximately 10 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation to obtain the final product .

Chemical Reactions Analysis

2-Fluoro-3-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-3-(trifluoromethyl)benzoyl chloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its unique fluorinated structure can significantly enhance the bioactivity of drug candidates by improving their lipophilicity and metabolic stability.

Case Study: Synthesis of Antiviral Agents

A notable application is in the development of antiviral agents where this compound is utilized to introduce trifluoromethyl groups into drug molecules, enhancing their therapeutic efficacy. For instance, the synthesis of compounds targeting viral polymerases has shown promising results when incorporating this reagent into their structural framework .

Agrochemical Formulations

The compound is also extensively used in the production of agrochemicals, including herbicides and pesticides. Its properties help improve the efficacy of these chemicals while reducing environmental impact compared to traditional compounds.

Case Study: Development of Herbicides

Research has demonstrated that formulations containing this compound exhibit increased herbicidal activity against specific weed species. This enhancement is attributed to its ability to disrupt biochemical pathways in target plants .

Material Science

In material science, this compound is employed in developing advanced materials such as polymers and coatings. The fluorinated characteristics provide enhanced chemical resistance and durability, making them suitable for various industrial applications.

Application Example: Coatings

Fluorinated coatings developed using this compound have been shown to offer superior resistance to solvents and chemicals, which is crucial in industries requiring high-performance materials .

Synthesis of Fluorinated Compounds

As a reagent in organic synthesis, it allows researchers to create a variety of fluorinated compounds that are valuable in electronics and specialty chemicals. The acyl chloride functional group enables diverse reactions, including acylation and nucleophilic substitutions.

| Reaction Type | Description | Example Compound |

|---|---|---|

| Acylation | Introduction of acyl groups into substrates | Trifluoromethylated aromatic compounds |

| Nucleophilic Substitution | Reactions with nucleophiles | Fluorinated alcohols |

Research Applications

In academic and industrial laboratories, this compound is used for studying reaction mechanisms and developing new synthetic methodologies. This research contributes to more efficient chemical processes and the discovery of novel compounds.

Case Study: Mechanistic Studies

Studies utilizing this compound have provided insights into reaction pathways involving trifluoromethylation, leading to improved methodologies for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride involves its reactivity with various nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

2-Fluoro-3-(trifluoromethyl)benzoyl chloride can be compared with other similar compounds, such as:

3-(Trifluoromethyl)benzoyl chloride: This compound lacks the fluorine atom at the ortho position, which can affect its reactivity and the types of derivatives formed.

2-Fluorobenzoyl chloride: This compound lacks the trifluoromethyl group, which can influence its chemical properties and applications.

The presence of both the fluorine atom and the trifluoromethyl group in this compound makes it unique and highly reactive, allowing for the synthesis of a wide range of complex molecules .

Biological Activity

2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS: 208173-19-7) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group, which is known to enhance the pharmacological properties of various drug candidates. This article reviews the biological activities associated with this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C8H3ClF4O

- Molecular Weight : 226.55 g/mol

- Boiling Point : 192°C to 194°C

- Density : 1.517 g/cm³

- Flash Point : 101°C (213°F)

- Percent Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the binding affinity to target proteins.

Notable Mechanisms:

- Inhibition of Sodium Channels : Research indicates that derivatives of benzoyl chlorides can modulate sodium channels, potentially offering therapeutic avenues for conditions like epilepsy and pain management .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to significant pharmacological effects in various disease models .

Biological Activity Data

Case Studies

-

Sodium Channel Modulation :

A study highlighted the use of this compound in modulating sodium channels, demonstrating its potential as a lead compound for developing new analgesics. The compound exhibited a dose-dependent inhibition of sodium currents in neuronal cells, indicating its promise in pain management therapies . -

Antimicrobial Properties :

Another investigation assessed the antimicrobial activity of compounds similar to this compound against various pathogens. Results showed that these compounds could effectively inhibit the growth of resistant bacterial strains, suggesting potential applications in treating infections . -

Enzyme Inhibition Studies :

Research focusing on enzyme inhibition revealed that derivatives containing the trifluoromethyl group exhibited enhanced potency against specific targets compared to their non-fluorinated counterparts. This finding underscores the importance of fluorination in drug design and development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-fluoro-3-(trifluoromethyl)benzoyl chloride in laboratory settings?

- Methodological Answer : The synthesis typically involves halogenation or fluorination of pre-functionalized benzoyl chlorides. For example:

-

Step 1 : Start with 3-(trifluoromethyl)benzoic acid. React with thionyl chloride (SOCl₂) to form the corresponding benzoyl chloride.

-

Step 2 : Introduce fluorine at the ortho position via electrophilic fluorination using Selectfluor™ or by halogen exchange (Halex reaction) with KF in polar aprotic solvents like DMF .

-

Key Considerations : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and avoid over-fluorination. Purity can be confirmed by GC-MS (e.g., NIST reference spectra for analogous compounds ).

- Data Table : Comparison of Related Benzoyl Chlorides

| Compound Name | Molecular Weight | Boiling Point (°C) | CAS RN | Purity (%) |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzoyl chloride | 208.57 | 78–79 (16 mmHg) | 329-15-7 | 95% |

| 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | 226.56 | 157 | 126917-10-0 | 98% |

| 3-(Trifluoromethyl)benzoyl chloride | 208.56 | Not reported | 2251-65-2 | 98% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) in amber glass bottles at –20°C to minimize hydrolysis. The acyl chloride group is highly moisture-sensitive .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Reactivity hazards include corrosive and lachrymatory properties (UN3265; Hazard Class 8) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : Electron ionization (EI-MS) can confirm molecular weight (expected [M]<sup>+</sup> at m/z ~208.56) and fragmentation patterns (e.g., loss of Cl or CO groups) .

- NMR : <sup>19</sup>F NMR is critical for distinguishing fluorine environments. For example, ortho-F and meta-CF₃ groups show distinct shifts (~-110 ppm for F, ~-60 ppm for CF₃) .

- IR Spectroscopy : Confirm the acyl chloride C=O stretch (~1770 cm⁻¹) and absence of –OH (hydrolysis byproduct) .

Advanced Research Questions

Q. How do electronic effects of fluorine and CF₃ groups influence nucleophilic acyl substitution reactions with this compound?

- Methodological Answer :

- Electronic Effects : The ortho-F and meta-CF₃ groups create strong electron-withdrawing effects, increasing electrophilicity of the carbonyl carbon. This accelerates reactions with amines (e.g., forming amides) but may require controlled conditions to avoid side reactions (e.g., Friedel-Crafts in aromatic solvents) .

- Case Study : In synthesizing chiral stationary phases (CSPs) for SFC, this compound’s reactivity allowed covalent bonding to cellulose, enhancing enantioselectivity for fluorinated analytes .

Q. How can contradictory data on solvent-dependent reactivity be resolved?

- Methodological Answer :

- Solvent Screening : Test reactivity in aprotic (e.g., THF, DCM) vs. polar protic solvents. For example, DCM minimizes hydrolysis, while DMSO may promote side reactions due to its nucleophilicity.

- Kinetic Studies : Use <sup>19</sup>F NMR to monitor reaction rates. Contradictions often arise from solvent polarity effects on transition states or trace moisture .

Q. What are emerging applications of this compound in materials science or medicinal chemistry?

- Methodological Answer :

- Pharmaceutical Intermediates : It serves as a key building block for fluorinated kinase inhibitors or protease inhibitors, where CF₃ enhances metabolic stability.

- Materials Chemistry : Used to synthesize fluorinated polyamides with high thermal stability (e.g., Tg > 200°C) .

- Troubleshooting Tip : If coupling reactions fail, verify anhydrous conditions and consider activating agents like DMAP .

Q. Key Citations

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(6(4)10)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKGRFSGIOOYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372140 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-19-7 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.